2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole
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Overview
Description
2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxy group and multiple fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole typically involves the reaction of 2-chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine with a thiazole derivative under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction temperature is maintained between 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at 0°C to room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole compounds with different functional groups.
Scientific Research Applications
2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine
- (2-ethoxy-1,1,2,2-tetrafluoroethyl)(fluoro)(1,1,2-trifluoroethyl)amine
- (2-ethoxy-1,1,2,2-tetrafluoroethyl)(fluoro)(1,1,5-trifluoropentyl)amine
- Dichloro(2-ethoxy-1,1,2,2-tetrafluoroethyl)methylsilane
Uniqueness
2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole is unique due to its specific combination of an ethoxy group and multiple fluorine atoms attached to the thiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F4NOS/c1-2-13-7(10,11)6(8,9)5-12-3-4-14-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOAAAMKXGDUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C1=NC=CS1)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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